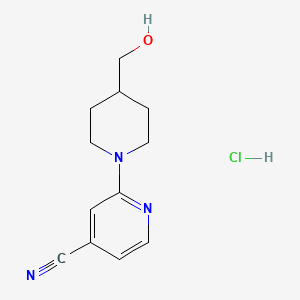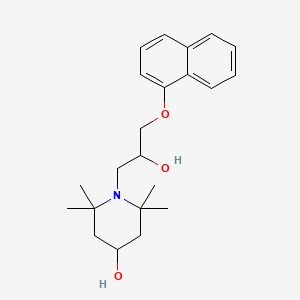
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HNPA-TAM or J147, and it has been shown to have a range of biochemical and physiological effects that make it an attractive candidate for further research. In
Scientific Research Applications
HNPA-TAM or J147 has been shown to have a range of potential therapeutic applications, including neuroprotection, cognitive enhancement, and anti-aging effects. In animal studies, this compound has been shown to improve memory and learning, reduce inflammation, and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings suggest that HNPA-TAM or J147 may have significant clinical applications in the future.
Mechanism Of Action
The exact mechanism of action of HNPA-TAM or J147 is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to increase the production of ATP, reduce oxidative stress, and activate the Nrf2 pathway, which is involved in cellular defense mechanisms. Additionally, HNPA-TAM or J147 has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Biochemical And Physiological Effects
HNPA-TAM or J147 has been shown to have a range of biochemical and physiological effects that make it an attractive candidate for further research. This compound has been shown to increase mitochondrial function, reduce inflammation, and improve cognitive function. Additionally, HNPA-TAM or J147 has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Advantages And Limitations For Lab Experiments
One of the main advantages of using HNPA-TAM or J147 in lab experiments is its potential therapeutic applications. This compound has been shown to have a range of beneficial effects, including neuroprotection, cognitive enhancement, and anti-aging effects. Additionally, the synthesis method has been optimized to produce high yields of pure HNPA-TAM or J147, which is important for scientific research applications. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are many potential future directions for research on HNPA-TAM or J147. One area of focus could be on the development of new therapeutic applications for this compound. Additionally, research could be conducted to further understand the mechanism of action and identify new pathways that are affected by HNPA-TAM or J147. Finally, more studies could be conducted to determine the safety and efficacy of this compound in human clinical trials. Overall, HNPA-TAM or J147 is a promising compound that has the potential to have significant clinical applications in the future.
Synthesis Methods
The synthesis of HNPA-TAM or J147 involves a multi-step process that starts with the reaction of 2-naphthol with 3-chloropropylamine to form 2-(3-chloropropyl)naphthalene-1-ol. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the final product. The synthesis method has been optimized to produce high yields of pure HNPA-TAM or J147, which is important for scientific research applications.
properties
IUPAC Name |
1-(2-hydroxy-3-naphthalen-1-yloxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-21(2)12-17(24)13-22(3,4)23(21)14-18(25)15-26-20-11-7-9-16-8-5-6-10-19(16)20/h5-11,17-18,24-25H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKDLLCZOGHFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=CC=CC3=CC=CC=C32)O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2674089.png)
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2674091.png)
![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)
![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)
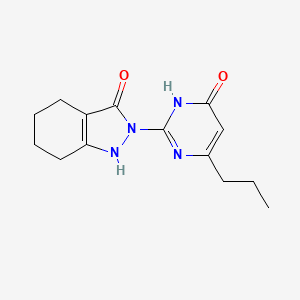
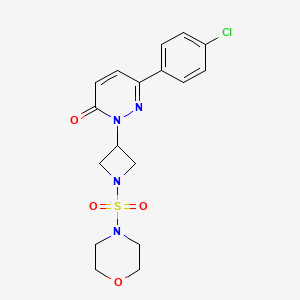
![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)
![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)
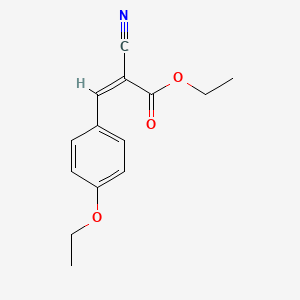
![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2674102.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)
![2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2674105.png)
![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)
